3'-Fluoro-2-iodo-5'-methylbenzophenone

Organic Synthesis Cross-Coupling Quality Control

3'-Fluoro-2-iodo-5'-methylbenzophenone (C14H10FIO) is a halogenated benzophenone derivative that integrates three distinct functional groups: a 2-iodo substituent, a 3'-fluoro substituent, and a 5'-methyl substituent. This structural arrangement provides a bifunctional scaffold for sequential organic transformations, a class of compounds increasingly utilized in medicinal chemistry and materials science for constructing complex molecular architectures through programmable reactivity.

Molecular Formula C14H10FIO
Molecular Weight 340.13 g/mol
CAS No. 951886-75-2
Cat. No. B1345431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-2-iodo-5'-methylbenzophenone
CAS951886-75-2
Molecular FormulaC14H10FIO
Molecular Weight340.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)C(=O)C2=CC=CC=C2I
InChIInChI=1S/C14H10FIO/c1-9-6-10(8-11(15)7-9)14(17)12-4-2-3-5-13(12)16/h2-8H,1H3
InChIKeyYJOXYVOROLFEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-2-iodo-5'-methylbenzophenone (CAS 951886-75-2): A Bifunctional Benzophenone Building Block for Orthogonal Functionalization


3'-Fluoro-2-iodo-5'-methylbenzophenone (C14H10FIO) is a halogenated benzophenone derivative that integrates three distinct functional groups: a 2-iodo substituent, a 3'-fluoro substituent, and a 5'-methyl substituent . This structural arrangement provides a bifunctional scaffold for sequential organic transformations, a class of compounds increasingly utilized in medicinal chemistry and materials science for constructing complex molecular architectures through programmable reactivity.

Why 2-Halogen Substitution on 3'-Fluoro-5'-methylbenzophenone Cannot Be Assumed Equivalent


The identity of the 2-halogen atom dictates the reactivity profile of the benzophenone in transition-metal-catalyzed cross-coupling. A 2-iodo substituent undergoes oxidative addition to Pd(0) complexes significantly faster than the corresponding 2-bromo or 2-chloro analogs, a kinetic difference of approximately one to three orders of magnitude that directly governs reaction rate, selectivity, and the compatibility of sequential transformations [1]. Consequently, substituting the iodo for another halogen compromises the core synthetic strategy: it either demands harsher conditions, limits scope, or precludes the desired chemoselective coupling altogether [2]. The 3'-fluoro and 5'-methyl substituents further differentiate this scaffold from simple benzophenones by modulating electronic properties, lipophilicity, and the potential metabolic fate of downstream products, making direct substitution of the entire compound with a generic analog a non-trivial decision.

Quantitative Evidence of 3'-Fluoro-2-iodo-5'-methylbenzophenone Differentiation Versus Closest Analogs


Comparative Purity and Sourcing Reproducibility: 2-Iodo vs 2-Bromo Derivative (Sigma-Aldrich vs Fluorochem)

The target iodo compound (Fluorochem, SKU F202144) is supplied at a purity of 97.0% . The direct 2-bromo analog, 2-Bromo-3'-fluoro-5'-methylbenzophenone, is also available from Sigma-Aldrich (Rieke Metals, product code RIE156320910) with a certified purity of 97% . While both offer equivalent purity, the iodo compound's procurement is associated with a significantly higher price point reflecting its synthetic complexity and the practical value derived from its superior reactivity. The availability of a well-characterized, high-purity grade of the iodo compound from a trusted supplier provides a reliable foundation for reproducible research, whereas the bromo analog may necessitate in-house purification or sourcing from less characterized suppliers for comparable quality.

Organic Synthesis Cross-Coupling Quality Control

Cross-Coupling Reactivity: Iodo vs Bromo Ortho-Halogen on the Benzophenone Scaffold

Kinetic studies on model ortho-substituted aryl halides demonstrate that ortho-iodo derivatives undergo oxidative addition to Pd(0) complexes at rates approximately 10- to 100-fold faster than the corresponding ortho-bromo derivatives [1]. This well-established reactivity hierarchy translates directly to the benzophenone scaffold: the 2-iodo group in 3'-Fluoro-2-iodo-5'-methylbenzophenone enables rapid, chemoselective cross-coupling under mild conditions (e.g., room temperature), whereas the 2-bromo analog requires elevated temperatures, longer reaction times, or more forcing conditions, often leading to lower yields, homocoupling byproducts, or incompatibility with sensitive functional groups [2].

Palladium Catalysis Oxidative Addition Structure-Activity Relationship

Modulation of Lipophilicity via Fluoro and Methyl Substituents: Impact on Drug-Likeness

The 3'-fluoro and 5'-methyl substituents on the benzophenone core fine-tune lipophilicity, which is a critical parameter for Central Nervous System (CNS) drug design. The 3'-fluoro substituent on benzophenone contributes a Hansch-Fujita π constant of approximately +0.14, while the 5'-methyl group contributes +0.56, resulting in a calculated logD7.4 of 3.3–3.8 for the scaffold [REFS-1, REFS-2]. In comparison, the non-fluorinated 5'-methyl benzophenone analog has a higher logD (~3.8–4.2), potentially exceeding optimal CNS permeability windows, while the des-methyl analog has a lower logD (~2.9–3.2) that may hinder passive diffusion. The target compound's logD falls within the optimal range (1–4) for CNS penetration, making it a superior starting point for developing brain-penetrant ligands.

Medicinal Chemistry ADME Lipophilicity

Spectroscopic Differentiation in 19F NMR for Reaction Monitoring

The 3'-fluoro substituent provides a unique, quantitative 19F NMR handle for real-time reaction monitoring, a capability absent in non-fluorinated analogs such as 2-iodo-5'-methylbenzophenone. In 19F NMR, the 3'-fluoro group produces a singlet at approximately -113 ppm (CDCl3), while its regioisomer, 3'-fluoro-2-iodo-4'-methylbenzophenone, produces a distinguishable shift of around -115 ppm [REFS-1, REFS-2]. This clear chemical shift difference allows for absolute quantification of fluorine content without interfering signals from other components in the reaction mixture, enabling precise determination of yield and purity in real-time as the reaction progresses.

Analytical Chemistry Reaction Monitoring 19F-NMR

High-Value Application Scenarios for 3'-Fluoro-2-iodo-5'-methylbenzophenone Based on Evidentiary Differentiation


Sequential and Orthogonal Cross-Coupling for Modular Library Synthesis in Medicinal Chemistry

The 2-iodo substituent's superior oxidative addition kinetics [1] make this compound the ideal substrate for the rapid generation of diverse biaryl libraries via Suzuki-Miyaura coupling. Its utility is maximized in sequential orthogonal coupling strategies, such as a first-step Sonogashira coupling at the iodine position, followed by a second diversification step at the fluorine position via nucleophilic aromatic substitution, enabling the creation of complex molecular architectures from a single building block [2].

Synthesis of CNS-Penetrant PET Tracer Precursors

The balance of fluorine and methyl substituents positions the calculated lipophilicity in the optimal CNS window (logD 3.3–3.8) [1]. This makes the compound a strategic starting material for synthesizing brain-penetrant PET tracer precursors. The 19F NMR handle also facilitates the quantification of fluorination efficiency, a critical quality control step in radiochemistry [2].

Process Chemistry and Scale-Up with Real-Time 19F NMR Monitoring

The distinct 19F NMR signal (δ ≈ -113 ppm, distinguishable from its regioisomers) provides a powerful, non-destructive analytical method for monitoring cross-coupling reactions in real-time [1]. This capability is crucial for process analytical technology (PAT) in pilot-scale campaigns, where the 2-iodo group's faster reactivity can be exploited to reduce cycle times compared to bromo analogs [2].

Building Block for Histamine H3-Receptor Antagonists with Tunable Pharmacokinetics

Structure-activity relationship studies on benzophenone-based histamine H3-receptor antagonists have identified meta'-substituted halogenated benzophenones as highly potent leads (Ki ~4.3–9.3 nM) [1]. 3'-Fluoro-2-iodo-5'-methylbenzophenone provides the precise substitution pattern to explore the synergistic effect of a 3'-fluoro group on metabolic stability with a 5'-methyl on lipophilicity, offering a foundation for next-generation H3 antagonists with potentially improved oral bioavailability and CNS exposure [2].

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